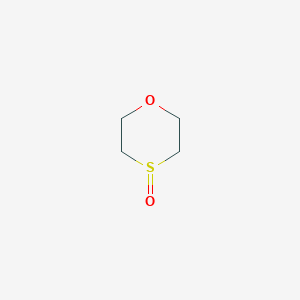

1,4-Oxathiane 4-oxide

Description

Properties

IUPAC Name |

1,4-oxathiane 4-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c5-7-3-1-6-2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUOLZMDPTWNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282736 | |

| Record name | 1,4-Oxathiane oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-03-5 | |

| Record name | 1,4-Oxathiane, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxathiane oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Oxathiane oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Oxathiane oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of 1,4 Oxathiane 4 Oxide and Its Derivatives

Direct Oxidation Routes from 1,4-Oxathiane (B103149) Sulfides

The most straightforward method to obtain 1,4-oxathiane 4-oxide is through the direct oxidation of the corresponding 1,4-oxathiane sulfide (B99878). This transformation can be achieved using various oxidizing agents, ranging from simple inorganic salts to more complex catalytic systems. The choice of reagent and reaction conditions is crucial to selectively achieve the sulfoxide (B87167) without over-oxidation to the sulfone.

Oxidation with Specific Reagents (e.g., Calcium Hypochlorite (B82951), Sodium Periodate)

Common and cost-effective reagents such as calcium hypochlorite and sodium periodate (B1199274) are effective for the oxidation of 1,4-oxathiane.

Calcium Hypochlorite: The oxidation of sulfides to sulfoxides can be conveniently carried out using calcium hypochlorite, often in the presence of moist alumina. This method provides a mild and inexpensive route to sulfoxides. ysu.am The reaction is typically performed at temperatures ranging from 0 to 100°C. google.com While specific conditions for 1,4-oxathiane are not extensively detailed, the general procedure involves the treatment of the sulfide with calcium hypochlorite in a suitable solvent.

Sodium Periodate: Sodium periodate (NaIO₄) is a well-established reagent for the selective oxidation of sulfides to sulfoxides. The reaction is typically carried out in aqueous organic solvents, such as ethanol-water mixtures. acs.org The kinetics of this oxidation have been studied, revealing a process that is first order in both the sulfide and the periodate. acs.org This method is known for its high selectivity, often avoiding the over-oxidation to the corresponding sulfone.

| Oxidizing Reagent | Substrate | Product | Reaction Conditions | Yield | Reference |

| Calcium Hypochlorite | General Sulfides | General Sulfoxides | Dichloromethane-alumina, biphasic system | Good to Excellent | ysu.am |

| Sodium Periodate | General Sulfides | General Sulfoxides | Ethanol-water | Good to Excellent | acs.org |

Catalytic Oxidation Methods (e.g., TPAP/NMO)

Catalytic methods offer a milder and more controlled approach to the oxidation of sulfides. The use of tetrapropylammonium (B79313) perruthenate (TPAP) with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a well-known system for various oxidation reactions, including those of heteroatoms. organic-chemistry.orgacsgcipr.org

The TPAP/NMO system is particularly advantageous due to its mild reaction conditions, typically at room temperature, and its high selectivity for the formation of sulfoxides from sulfides without significant over-oxidation to sulfones. ysu.amorganic-chemistry.org While direct application to 1,4-oxathiane is not extensively documented, the general protocol for sulfide oxidation involves using a catalytic amount of TPAP and a stoichiometric amount of NMO in an inert solvent like dichloromethane. acsgcipr.orgwikipedia.org The presence of molecular sieves is often recommended to remove water generated during the reaction, which can sometimes promote over-oxidation. wikipedia.org

| Catalyst System | Substrate | Product | Reaction Conditions | Yield | Reference |

| TPAP/NMO | General Sulfides | General Sulfoxides | Catalytic TPAP, Stoichiometric NMO, CH₂Cl₂, Room Temperature | High | ysu.amorganic-chemistry.org |

Ring Synthesis Approaches for 1,4-Oxathianes

An alternative to the direct oxidation of a pre-existing ring is the de novo synthesis of the 1,4-oxathiane ring system. This approach is particularly useful for accessing substituted derivatives that may not be readily available through direct functionalization.

Cyclization of Dihydroxyethyl Sulfides

One of the fundamental methods for forming the 1,4-oxathiane ring is the dehydration of bis(2-hydroxyethyl) sulfide. This reaction involves an intramolecular cyclization to form the six-membered ring. The dehydration is typically promoted by heating with a dehydrating agent such as potassium hydrogen sulfate. However, this method can sometimes lead to the formation of 1,4-dithiane (B1222100) as a byproduct. More recently, Fe(III)-catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones has been shown to produce cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides with high diastereoselectivity.

Reactions of Iodoethyl or Chloroethyl Ethers with Sulfides

A classical and effective method for the synthesis of the 1,4-oxathiane ring involves the reaction of a bis(haloethyl) ether with a sulfide source. The original preparation of 1,4-oxathiane utilized the reaction of iodoethyl ether with potassium sulfide in an alcohol solvent. A similar and more common approach employs 2-chloroethyl ether derivatives. For instance, the reaction of bis(2-chloroethyl) ether with sodium sulfide in a suitable solvent system can produce 1,4-oxathiane. The use of silica (B1680970) gel has also been reported to promote the cyclization of β,β'-dichloro sulfides to yield 1,4-oxathiane derivatives. clockss.org

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Reference |

| Iodoethyl ether | Potassium sulfide | 1,4-Oxathiane | Alcohol | - | |

| Bis(2-chloro-2-phenylethyl) sulfide | Silica gel | 2,6-Diphenyl-1,4-oxathiane | n-hexane/benzene, 30°C, 6h | Quantitative | clockss.org |

Cyclization of Epoxides with Mercaptoethanol Derivatives

The reaction of epoxides with 2-mercaptoethanol (B42355) or its derivatives provides a versatile route to substituted 1,4-oxathianes. This method involves the nucleophilic ring-opening of the epoxide by the thiol group of mercaptoethanol, followed by an intramolecular cyclization. The regioselectivity of the initial ring-opening is a key factor in determining the final substitution pattern of the oxathiane ring.

This reaction can be catalyzed by bases such as Triton B, which facilitates the formation of the thiolate anion for the initial nucleophilic attack on the less sterically hindered carbon of the epoxide. researchgate.net Another efficient method involves the use of lithium bromide (LiBr) as a catalyst for the regioselective ring-opening-ring-closing cascade of terminal epoxides with α-mercaptocarboxylic acids to furnish 1,4-oxathian-2-ones. lookchem.com

Stereoselective Synthesis of Substituted 1,4-Oxathiane 4-oxides

Achieving control over the spatial arrangement of atoms is crucial in modern synthetic chemistry. For 1,4-oxathiane 4-oxides, several stereoselective methods have been developed to install substituents at specific positions with defined stereochemistry.

A notable method for the stereoselective synthesis of 1,4-oxathiane S-oxides involves a tandem reaction sequence. rsc.orgworktribe.com This approach utilizes β-allyloxy and β-propargyloxy tert-butyl sulfoxides as starting materials. rsc.orgworktribe.com Upon heating, these precursors undergo a sulfoxide elimination reaction, which generates a transient sulfenic acid intermediate. chempedia.inforesearchgate.net This highly reactive species then participates in an intramolecular addition to the tethered alkene or alkyne, effectively closing the ring to form the desired this compound structure. rsc.orgchempedia.info

This tandem process has been successfully applied to the synthesis of 2,5-disubstituted-1,4-oxathiane S-oxides. rsc.orgworktribe.com The methodology has also been extended to construct more complex sulfur-containing spirocyclic scaffolds, demonstrating its utility in generating diverse compound libraries for applications such as drug discovery. bham.ac.uk While effective, this chemistry has been noted to provide modest stereocontrol in the formation of 2,5-disubstituted products. mdpi.com

Metal-catalyzed reactions offer powerful and efficient pathways for constructing heterocyclic rings. While specific examples detailing an Fe(III)-catalyzed cyclization of bis(2-hydroxyethyl) sulfones to form 1,4-oxathiane 4-oxides are not extensively documented in recent literature, the use of iron catalysis in cyclization cascades is a well-established green chemistry protocol. frontiersin.orgnih.gov For instance, low-cost and environmentally benign FeCl₃ has been used to catalyze bicyclization reactions, such as the [2+2] cycloaddition/1,6-conjugate addition cascade of yne-allenones with indoles. frontiersin.orgnih.govnih.gov This type of reaction proceeds under mild conditions and demonstrates high atom economy, providing a framework for how metal catalysts can facilitate complex bond formations in a single operation. nih.gov Such principles could be applied to the design of new cyclization routes toward the 1,4-oxathiane core.

Other metal-free cyclization cascades have also been developed, for example, using K₂S₂O₈ as an oxidant to initiate a radical phosphinoylation-cyclization process, which forms C-P and C-C bonds in tandem to yield phosphonate-functionalized chroman-4-ones. beilstein-journals.org

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. epa.govmdpi.com A significant MCR strategy has been developed for the synthesis of functionalized 1,4-oxathiane-3-thione derivatives. epa.govresearchgate.net

This one-pot reaction involves the combination of nitromethane, carbon disulfide, and various oxiranes in water, using triethylamine (B128534) (Et₃N) as a base and microwave irradiation to promote the reaction. epa.gov This method is lauded for its high product yields, broad substrate scope, minimal reaction time, and simple procedure. epa.gov The reaction proceeds through the formation of C-O, C-S, and C-C bonds in a single operation. researchgate.net

Table 1: Overview of Multicomponent Synthesis of 1,4-Oxathiane-3-thione Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Key Advantages |

|---|

Ring expansion reactions provide an alternative route to six-membered heterocycles from smaller, more readily available rings. The expansion of 1,3-oxathiolane (B1218472) derivatives is a known, and in some cases preferred, method for preparing the related 1,4-oxathiin (B13834599) ring system, particularly for compounds with applications as fungicides. mdpi.com While distinct from the saturated this compound, the underlying strategy of rearranging a five-membered ring to a six-membered one represents an important synthetic approach in this area of heterocyclic chemistry. mdpi.com

Controlling the diastereoselectivity and regioselectivity is a central challenge in the synthesis of substituted cyclic compounds. In the context of 1,4-oxathiane 4-oxides, the chosen synthetic route heavily influences the outcome.

Tandem Sulfoxide Elimination/Addition: The synthesis of 2,5-disubstituted-1,4-oxathiane S-oxides via this route is reported to proceed with modest stereocontrol. mdpi.comrsc.org

Influence of Precursors: The regioselectivity of ring-opening an epoxide precursor, followed by cyclization, is a critical step that can determine the final substitution pattern on the 1,4-oxathiane ring. londonmet.ac.uk

Hetero-Diels-Alder Reactions: For the related 1,4-oxathiin systems, α,α'-dioxothiones can be trapped in a hetero-Diels-Alder reaction with alkenes to produce substituted rings with high diastereoselectivity at the 2- and 3-positions. mdpi.com

These examples underscore the importance of methodology selection in dictating the precise three-dimensional structure of the final product.

Synthesis of this compound Precursors and Related Compounds

The synthesis of the target compound often relies on the efficient preparation of its core structure or key intermediates. The parent 1,4-oxathiane ring can be produced from inexpensive starting materials such as ethylene (B1197577) glycol or ethylene oxide heated with hydrogen sulfide. wikipedia.org An alternative historical method involves reacting an iodoethyl ether or 2-chloroethyl ether with potassium sulfide. wikipedia.org A more modern and economical process involves the reaction of dichlorodiethyl ether with sodium sulfide in a high-boiling solvent like diethylene glycol, which can produce yields of over 84%. google.com

Once the 1,4-oxathiane ring is formed, the sulfur atom can be selectively oxidized. Treatment with an oxidizing agent like sodium periodate or calcium hypochlorite converts the sulfide to a sulfoxide, yielding this compound. wikipedia.org Further oxidation produces the corresponding sulfone, 1,4-oxathiane 4,4-dioxide. wikipedia.org

Other related heterocyclic structures serve as important synthetic targets or precursors. For example, 1,4-oxathian-2-one (B8659966) can be synthesized via the intramolecular dehydration of its precursor, 2-(2-hydroxyethylthio)acetic acid. rsc.org This hydroxy-acid is formed from the free radical addition of thioglycolic acid to vinyl acetate, followed by hydrolysis. rsc.org

Table 2: Synthesis of 1,4-Oxathiane and Related Derivatives

| Product | Starting Material(s) | Reagent/Condition | Citation |

|---|---|---|---|

| 1,4-Oxathiane | Dichlorodiethyl ether, Sodium Sulfide | Diethylene glycol, Heat (105 °C) | google.com |

| This compound | 1,4-Oxathiane | Sodium periodate or Calcium hypochlorite | wikipedia.org |

| 1,4-Oxathiane 4,4-dioxide | 1,4-Oxathiane | Stronger oxidation | wikipedia.orgnih.gov |

Alkylated versions of these rings, such as alkylated 1,4-oxathiane S,S-dioxides, are valuable precursors for further transformations, including the Ramberg-Backlund rearrangement to form dihydrofurans. londonmet.ac.uk

Preparation of Functionalized 1,4-Oxathiane Derivatives

The construction of the saturated 1,4-oxathiane ring with various substituents can be achieved through several synthetic routes, including cyclization of acyclic precursors and modification of the parent heterocycle.

One common strategy involves the alkylation of pre-existing 1,4-oxathiane S,S-dioxide. londonmet.ac.uk This approach introduces substituents at the carbon atoms adjacent to the sulfone group (α-position) by generating an α-sulfonyl anion, which then reacts with an alkylating agent. londonmet.ac.uk Another approach is a ring synthesis that allows for the introduction of substituents at positions adjacent to the ring oxygen. londonmet.ac.uk

A notable method for preparing stereochemically defined 1,4-oxathiane derivatives is the iron(III)-catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones. This reaction proceeds with high diastereoselectivity, yielding cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides in a greater than 98:2 ratio. nih.govmdpi.com

An efficient one-pot synthesis has been developed for 1,4-oxathiane derivatives through the reaction of nitromethane, isothiocyanates, and oxiranes. thieme-connect.com This multicomponent reaction, typically carried out in the presence of potassium carbonate in DMF at 60 °C, provides access to functionalized 1,4-oxathianes such as N-(6-methyl-1,4-oxathian-3-ylidene)benzenamine, which was obtained in an 89% yield under optimized conditions. thieme-connect.com

The synthesis of the parent 1,4-oxathiane can be accomplished by reacting a sulfide, such as sodium sulfide, with a halogenated ether like bis(2-chloroethyl) ether. google.com This reaction is typically performed in a high-boiling solvent such as diethylene glycol, with the 1,4-oxathiane product being separated by distillation. google.com A specific example involved the reaction of sodium sulfide nonahydrate with dichlorodiethyl ether in a mixture of triethylene glycol and water, which produced 1,4-oxathiane in an 86% yield. google.com

Furthermore, substituted 1,4-oxathianes have been prepared from diallyl sulfide through an oxymercuration-demercuration sequence. Treatment of diallyl sulfide with aqueous mercuric salts leads to oxymercuration of one double bond, followed by intramolecular nucleophilic attack from the resulting hydroxyl group on the mercurinium ion formed from the second double bond. Subsequent treatment with iodine results in demercuration, affording bis-3,5-diiodomethyl-1,4-oxathiane as a mixture of cis and trans isomers. londonmet.ac.uk

| Starting Material(s) | Reagent(s) | Product | Yield (%) | Ref. |

| Substituted bis(2-hydroxyethyl) sulfones | Fe(III) catalyst | cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides | >98:2 dr | nih.govmdpi.com |

| Nitromethane, Phenyl isothiocyanate, 2-Methyloxirane | K₂CO₃, DMF, 60 °C | N-(6-methyl-1,4-oxathian-3-ylidene)benzenamine | 89 | thieme-connect.com |

| Na₂S·9H₂O, Dichlorodiethyl ether | Triethylene glycol, H₂O | 1,4-Oxathiane | 86 | google.com |

| Diallyl sulfide | 1. Hg(II) salt (aq) 2. I₂ | bis-3,5-diiodomethyl-1,4-oxathiane | - | londonmet.ac.uk |

Routes to 1,4-Oxathiin S,S-Dioxides

The synthesis of 1,4-oxathiin S,S-dioxides, which are six-membered heterocyclic compounds with one degree of unsaturation, has been explored through various methodologies, including novel cyclization reactions and cycloadditions.

A significant route to highly substituted 1,4-oxathiin S,S-dioxides involves the reaction of benzyl (B1604629) 1-alkynyl sulfones with aryl aldehydes in the presence of a strong base. londonmet.ac.ukresearchgate.net This method leads to the formation of 2,3,6-trisubstituted 1,4-oxathiin S,S-dioxides with the 2,3-diaryl substituents in a trans configuration. londonmet.ac.ukresearchgate.net The reaction is initiated by the deprotonation of the benzylic position of the sulfone, followed by nucleophilic attack on the aldehyde. The resulting alkoxide then undergoes an intramolecular conjugate addition to the alkyne. mdpi.com For instance, the reaction of benzyl 2-phenylethynyl sulfone with benzaldehyde (B42025) using n-butyllithium (nBuLi) as a base afforded 2,3,6-triphenyl-2,3-dihydro-1,4-oxathiin S,S-dioxide in a 74% yield. mdpi.com

The general procedure for this synthesis involves dissolving the starting sulfone in THF under an inert atmosphere, cooling to -78 °C, and adding a base such as nBuLi or lithium diisopropylamide (LDA). An aldehyde is then added, and the reaction mixture is slowly warmed to -35 °C. londonmet.ac.uk

Hetero-Diels-Alder reactions also present a potential pathway to 1,4-oxathiin 4-oxides. researchgate.net This type of [4+2] cycloaddition would involve a sulfur-containing diene or dienophile to construct the heterocyclic ring. pageplace.delibretexts.orglibretexts.org

Furthermore, methods for the synthesis of fluorinated 1,4-oxathiin derivatives have been developed. For example, trifluoromethyl dihydro-1,4-oxathiin esters can be synthesized, and these can be further converted to the corresponding carboxanilides. researchgate.net

| Starting Material(s) | Reagent(s) | Product | Yield (%) | Ref. |

| Benzyl 2-phenylethynyl sulfone, Benzaldehyde | nBuLi, THF | 2,3,6-Triphenyl-2,3-dihydro-1,4-oxathiin S,S-dioxide | 74 | mdpi.com |

| 4-Bromobenzyl 2-phenylethynyl sulfone, Benzaldehyde | nBuLi | 2,6-Diphenyl-3-(4-bromophenyl)-2,3-dihydro-1,4-oxathiin S,S-dioxide | 73 | londonmet.ac.uk |

Reactivity and Reaction Mechanisms of 1,4 Oxathiane 4 Oxide

Oxidation Reactions (Formation of 1,4-Oxathiane (B103149) 4,4-dioxide)

The sulfur atom in 1,4-oxathiane 4-oxide can be further oxidized to form 1,4-oxathiane 4,4-dioxide , also known as 1,4-thioxane-1,1-dioxide. This transformation from a sulfoxide (B87167) to a sulfone represents a common reaction pathway for such heterocyclic systems. The oxidation can be achieved using various oxidizing agents. For instance, reagents like calcium hypochlorite (B82951) or sodium periodate (B1199274) are effective in this conversion. wikipedia.org The resulting sulfone, 1,4-oxathiane 4,4-dioxide, is a stable cyclic compound. lookchem.com Its stability has been a subject of both experimental and computational studies, which have provided insights into its thermodynamic properties and well-defined enthalpy of formation. lookchem.comnist.gov

| Reactant | Oxidizing Agent | Product |

| This compound | Calcium hypochlorite | 1,4-Oxathiane 4,4-dioxide |

| This compound | Sodium periodate | 1,4-Oxathiane 4,4-dioxide |

Halogenation Reactions (e.g., Chlorination, Fluorination)

Halogenation of 1,4-oxathiane and its derivatives can occur at different positions on the ring, depending on the reaction conditions and the specific halogen used. For the parent compound, 1,4-oxathiane, chlorination with elemental chlorine below 0 °C results in the formation of 3-chloro-1,4-oxathiane. wikipedia.org At temperatures above 0 °C, dichlorination occurs to yield 2,3-dichloro-1,4-oxathiane, and further chlorination can lead to 2,3,5,6-tetrachloro-1,4-oxathiane. wikipedia.org

In the case of electrophilic fluorination using hydrofluoric acid, 1,4-oxathiane undergoes extensive substitution to produce perfluoro-1,4-oxathiane, where all eight hydrogen atoms are replaced by fluorine atoms, and four additional fluorine atoms are attached to the sulfur atom. wikipedia.org While specific studies on the direct halogenation of this compound are less detailed in the provided context, the halogenation of related systems as part of reactions like the Ramberg-Backlund rearrangement has been noted. researchgate.net Such reactions often require the presence of a catalyst to enhance the electrophilicity of the halogen, especially for less reactive halogens like bromine and chlorine. mt.com

| Reactant | Reagent | Product(s) | Conditions |

| 1,4-Oxathiane | Cl₂ | 3-chloro-1,4-oxathiane | Below 0 °C |

| 1,4-Oxathiane | Cl₂ | 2,3-dichloro-1,4-oxathiane | Above 0 °C |

| 1,4-Oxathiane | Cl₂ | 2,3,5,6-tetrachloro-1,4-oxathiane | Further chlorination |

| 1,4-Oxathiane | HF | Perfluoro-1,4-oxathiane | Electrophilic fluorination |

Formation of Oxathianium Salts

The sulfur atom in 1,4-oxathiane and its derivatives can act as a nucleophile, reacting with electrophiles to form positively charged oxathianium salts. For example, the reaction of 1,4-oxathiane with elemental bromine in ether results in the formation of an oxathianium salt where a bromine atom bonds to the sulfur, giving it a positive charge, which is balanced by a bromide ion. wikipedia.org Similarly, iodine in acetic acid reacts to form 4-iodo-1,4-oxathianium iodide. wikipedia.org Alkylation with ethyl iodide yields 4-ethyl-1,4-oxathianium iodide. wikipedia.org The formation and conformation of various 1,4-oxathianium salts have been studied, including those derived from substituted 1,4-oxathianes. rsc.org

| Reactant | Reagent | Solvent | Product |

| 1,4-Oxathiane | Br₂ | Ether | 4-Bromo-1,4-oxathianium bromide |

| 1,4-Oxathiane | I₂ | Acetic acid | 4-Iodo-1,4-oxathianium iodide |

| 1,4-Oxathiane | Ethyl iodide | - | 4-Ethyl-1,4-oxathianium iodide |

Ring-Opening and Ring-Fission Reactions

Base-Induced Eliminative Ring Fission (e.g., with Lithium Diisopropylamide)

The 1,4-oxathiane ring system can undergo cleavage under basic conditions. The α-sulfonyl anion of 1,4-oxathiane S,S-dioxide, generated by treatment with strong bases like butyllithium, has been observed to be relatively unstable and unreactive towards alkylating agents. researchgate.net This behavior is attributed to an incipient ring-fragmentation process. researchgate.net Similarly, base-induced breakdown is a known reaction pathway for related 1,4-oxathiin (B13834599) systems, often leading to the formation of acyclic by-products. nih.gov This eliminative ring fission presents a challenge in synthetic applications where the integrity of the heterocyclic ring is desired.

Tautomerism and Trapping of Ring-Opened Isomers

The instability of the α-sulfonyl anion of 1,4-oxathiane S,S-dioxide suggests a ring-chain tautomerism. researchgate.netrsc.org The ring-opened isomer, a vinyl sulfone, can be trapped through a Michael addition reaction. researchgate.net For instance, treatment of 1,4-oxathiane S,S-dioxide with a base in the presence of an alkoxide can lead to the trapping of the ring-opened vinyl sulfone intermediate. researchgate.netrsc.org This demonstrates the existence of an equilibrium between the cyclic and acyclic forms under basic conditions.

Alkylation Studies and Reactivity of α-Sulfonyl Anions

Alkylation of the α-position to the sulfone group in 1,4-oxathiane S,S-dioxide has been a subject of investigation, with the goal of introducing substituents for further synthetic transformations like the Ramberg-Backlund rearrangement. londonmet.ac.uk However, attempts to alkylate the α-sulfonyl anion of 1,4-oxathiane S,S-dioxide have proven to be challenging. researchgate.netlondonmet.ac.uk The anion, generated with bases such as butyllithium, shows a lack of reactivity towards alkylating agents like benzyl (B1604629) bromide. researchgate.net This is in contrast to other cyclic sulfones where α-alkylation is a more straightforward process. The propensity for ring-opening of the α-sulfonyl anion of 1,4-oxathiane S,S-dioxide competes with and often dominates over the desired alkylation pathway. researchgate.netlondonmet.ac.uk

Role in Complex Reaction Sequences (e.g., Ramberg-Bäcklund Rearrangement Precursors)

The Ramberg-Bäcklund reaction is a powerful method in organic synthesis for the formation of carbon-carbon double bonds by converting an α-halo sulfone into an alkene with the extrusion of sulfur dioxide. wikipedia.orgnumberanalytics.comsynarchive.com While the reaction is broadly applicable, cyclic sulfones, such as derivatives of this compound, serve as specialized precursors for accessing specific types of unsaturated products. The utility of this compound in this context lies in its ability to be transformed into a suitable α-halo sulfone, which then undergoes the base-mediated rearrangement.

The generally accepted mechanism for the Ramberg-Bäcklund reaction proceeds through several key steps: numberanalytics.comyoutube.com

Deprotonation: A strong base abstracts an acidic proton from the carbon atom alpha to the sulfonyl group, creating a carbanion. wikipedia.orgnumberanalytics.com

Intramolecular Cyclization: The resulting carbanion acts as a nucleophile, displacing the adjacent halide in an intramolecular SN2-like reaction. This step forms a highly strained, three-membered cyclic sulfone intermediate known as a thiirane (B1199164) dioxide. organic-chemistry.orgyoutube.com

Extrusion of Sulfur Dioxide: The unstable thiirane dioxide intermediate decomposes, eliminating sulfur dioxide (SO₂) in a process considered to be a cheletropic extrusion. wikipedia.org This final step yields the desired alkene. wikipedia.org

For a derivative of this compound to act as a precursor, it must first be converted into an α-halo sulfone. This is typically achieved by halogenating the carbon adjacent to the sulfonyl group. Once this substrate is prepared, it can be subjected to the reaction conditions, usually involving a strong base, to initiate the rearrangement cascade. The specific structure of the resulting alkene is dictated by the substitution pattern of the original this compound derivative.

The reaction is synthetically valuable for several reasons: the starting sulfones are often readily accessible, the resulting double bond is formed in a clearly defined location, and the alkaline conditions prevent subsequent isomerization of the alkene product. organic-chemistry.orgchemistry-chemists.com

Table 1: Mechanistic Steps of the Ramberg-Bäcklund Reaction

| Step | Description | Intermediate/Product |

| 1. Halogenation | The precursor sulfone is halogenated at the α-position. | α-Halo sulfone |

| 2. Deprotonation | A strong base removes the α-proton, forming a carbanion. | α-Sulfonyl carbanion |

| 3. Cyclization | The carbanion displaces the halide via intramolecular SN2 attack. | Thiirane dioxide |

| 4. Extrusion | The unstable thiirane dioxide eliminates sulfur dioxide. | Alkene + SO₂ |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of 1,4-Oxathiane (B103149) 4-oxide, offering profound insights into its carbon framework and the spatial arrangement of its hydrogen atoms.

Carbon-13 (¹³C) NMR Studies of 1,4-Oxathiane 4-oxide

Carbon-13 NMR spectroscopy is a powerful tool for probing the carbon skeleton of this compound. cdnsciencepub.comresearchgate.net Studies have reported the ¹³C NMR spectra of a series of 1,4-oxathianes, including the 4-oxide and the corresponding 4,4-dioxide. cdnsciencepub.com The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom, which is influenced by the presence of the sulfoxide (B87167) group. researchgate.net

The assignment of the ¹³C chemical shifts for this compound is facilitated by comparison with related compounds like 1,4-dithiane (B1222100) and 1,4-dioxane. cdnsciencepub.com In a study using chloroform-d (B32938) as the solvent, the carbon atoms adjacent to the oxygen (C-2 and C-6) and those adjacent to the sulfur (C-3 and C-5) can be distinguished. cdnsciencepub.com The oxidation of the sulfur atom to a sulfoxide group significantly affects the chemical shifts of the neighboring carbons (C-3 and C-5), providing clear evidence of the oxidation state. cdnsciencepub.com Low-temperature ¹³C NMR studies have also been employed to investigate the conformational equilibria of this compound, revealing the presence of different conformers at reduced temperatures. acs.org For instance, at -80°C in dichloromethaned2, two distinct absorptions were observed for the 3,3,5,5-tetradeuterio derivative, indicating a slowing of the conformational interchange on the NMR timescale. acs.org

Table 1: ¹³C NMR Chemical Shift Data for this compound and Related Compounds

| Compound | C-2, C-6 (ppm) | C-3, C-5 (ppm) | Solvent |

| 1,4-Oxathiane | 70.3 | 26.8 | CDCl₃ |

| This compound | 66.1 | 47.6 | CDCl₃ |

| 1,4-Oxathiane 4,4-dioxide | 63.8 | 51.5 | CDCl₃ |

Data sourced from Szarek et al. (1974). cdnsciencepub.com

Proton (¹H) NMR Analysis and Conformational Equilibria

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule and is crucial for understanding its conformational preferences. The ¹H NMR spectrum, typically recorded in chloroform-d, shows distinct multiplets for the axial and equatorial protons. cdnsciencepub.com

In the chair conformation, which is generally preferred, the protons at positions 2, 3, 5, and 6 exhibit different chemical shifts and coupling constants depending on their axial or equatorial orientation. A key observation is the deshielding of the axial hydrogens at C-2 and C-6. cdnsciencepub.com This is attributed to the anisotropic effect of the axial S=O bond, which deshields the syn-axial protons. cdnsciencepub.com The coupling constants, particularly the large coupling observed for the axial protons at C-2 and C-6 (around 9 Hz), are consistent with a trans-diaxial relationship with the adjacent hydrogens, further supporting the chair conformation. cdnsciencepub.com The multiplet for the equatorial hydrogens at C-2 and C-6 appears at a higher field. cdnsciencepub.com The protons at C-3 and C-5 typically appear as an unresolved multiplet. cdnsciencepub.com The analysis of these spectral features confirms the conformational equilibria of the molecule. cdnsciencepub.com

Table 2: ¹H NMR Data for this compound in Chloroform-d

| Hydrogen(s) | Chemical Shift (τ, ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2ax, H-6ax | 5.62 | Multiplet | J = 9 |

| H-2eq, H-6eq | 6.18 | Multiplet | |

| H-3's, H-5's | 7.13 | Unresolved Multiplet |

Data sourced from Szarek et al. (1974). cdnsciencepub.com

Advanced NMR Techniques for Structural Elucidation

While basic ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques offer deeper insights into the complex structure and stereochemistry of this compound derivatives. ipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals, especially in substituted analogs. ipb.pt These methods reveal connectivity between protons (COSY) and between protons and directly attached or long-range coupled carbons (HSQC and HMBC, respectively). ipb.pt For instance, in complex derivatives of 1,4-oxathiane, these techniques can help differentiate between isomers and confirm the position of substituents on the heterocyclic ring. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight of this compound and for identifying it in various samples, often in conjunction with chromatographic separation techniques.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS analysis, the compound is first separated from other components in a sample by gas chromatography and then detected by a mass spectrometer, which provides its mass spectrum. dtic.mil The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification. nih.gov GC-MS has been instrumental in identifying this compound in environmental samples, such as soil from former chemical storage sites, where it can be a degradation product of other sulfur-containing compounds. dtic.mil For example, in the analysis of soil samples from a former mustard storage site, GC-MS was used to detect 1,4-thioxane (a synonym for 1,4-oxathiane) and other related compounds. dtic.mil

LC-MS and UPLC-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful techniques for the analysis of less volatile or thermally labile compounds, including this compound and its derivatives. nih.govdtic.mil These methods are particularly useful for analyzing complex matrices. nih.gov While direct ESI-MS data for relatively non-polar compounds like 1,4-oxathiane can be challenging to obtain, LC-MS methods have been developed for related compounds. dtic.mil UPLC-MS/MS, offering high specificity and sensitivity, is a valuable tool for detecting low levels of such compounds in complex biological or environmental samples. nih.gov For instance, LC-MS has been utilized in the analysis of aqueous extracts of soil samples to identify related degradation products. dtic.mil The development of sensitive UPLC-MS/MS methods is crucial for studying the fate and transport of such compounds in various systems. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations of this compound. These methods have been crucial in assigning the fundamental vibrational modes and inferring the conformational properties of the molecule in different physical states.

The infrared spectrum of this compound has been studied in both the liquid and solid phases, with key assignments made by comparison to the parent compound, 1,4-oxathiane. tandfonline.comresearchgate.netresearchgate.net The presence of the sulfoxide group introduces significant changes to the vibrational spectrum, most notably the strong S=O stretching frequency.

A comprehensive study of the infrared and Raman spectra of this compound provided detailed assignments for the observed vibrational bands. tandfonline.comtandfonline.com The spectra were analyzed for both liquid and solid samples, and the assignments were supported by comparison with the fundamental frequencies of 1,4-oxathiane. tandfonline.comtandfonline.com The influence of the S=O group on the vibrational modes was a key aspect of this analysis. tandfonline.comresearchgate.net

The most prominent feature in the IR spectrum is the S=O stretching vibration, which is observed as a strong band. In the liquid state, this band appears at approximately 1056 cm⁻¹, while in the solid state, it shifts to around 1040 cm⁻¹. This shift is indicative of changes in the intermolecular interactions upon solidification. Other significant bands include the C-H stretching vibrations, which appear in the 2900-3000 cm⁻¹ region, and various bending, wagging, and twisting modes of the methylene (B1212753) groups at lower frequencies. The C-O-C and C-S-C stretching and deformation modes are also key features in the fingerprint region of the spectrum.

While specific studies focusing exclusively on vapor phase IR, Fourier Transform Infrared (FTIR), and Attenuated Total Reflectance (ATR)-IR of this compound are not extensively detailed in the provided search results, a vapor phase IR spectrum is available through the PubChem database. nih.gov The principles of FTIR and ATR-IR spectroscopy are widely applicable for the analysis of such compounds, offering advantages in terms of resolution, sensitivity, and sample handling. FTIR provides a high signal-to-noise ratio, allowing for the detection of weak absorption bands, while ATR-IR is a convenient technique for analyzing solid and liquid samples directly without extensive preparation.

A selection of the assigned infrared bands for this compound in the liquid and solid states is presented in the table below.

| Liquid (cm⁻¹) | Solid (cm⁻¹) | Assignment |

|---|---|---|

| 3002 | 3000 | CH₂ stretching |

| 2930 | 2935 | CH₂ stretching |

| 1445 | 1448 | CH₂ scissoring |

| 1280 | 1282 | CH₂ wagging |

| 1105 | 1108 | Ring stretching |

| 1056 | 1040 | S=O stretching |

| 910 | 912 | CH₂ rocking |

| 835 | 838 | Ring stretching |

| 680 | 682 | CSC deformation |

Raman spectroscopy provides complementary information to IR spectroscopy, with the selection rules for vibrational transitions being different. The Raman spectra of this compound have been recorded for both liquid and solid samples, and the observed bands have been assigned in conjunction with the IR data. tandfonline.comtandfonline.com

The S=O stretching vibration, which is a strong band in the IR spectrum, also appears in the Raman spectrum, though its intensity can vary. In the liquid state, the Raman band for the S=O stretch is observed at approximately 1056 cm⁻¹, consistent with the IR data. tandfonline.com The symmetric ring breathing modes are often strong in the Raman spectrum and provide valuable information about the ring structure.

The analysis of both IR and Raman spectra has led to the proposal that this compound exists predominantly in a chair conformation with the sulfoxide oxygen in an axial position. tandfonline.comresearchgate.net This conformational preference is influenced by the stereoelectronic effects of the sulfoxide group.

The table below summarizes some of the key Raman spectral data for this compound in the liquid and solid states.

| Liquid (cm⁻¹) | Solid (cm⁻¹) | Assignment |

|---|---|---|

| 3000 | 3002 | CH₂ stretching |

| 2928 | 2932 | CH₂ stretching |

| 1442 | 1445 | CH₂ scissoring |

| 1056 | 1042 | S=O stretching |

| 834 | 836 | Ring stretching |

| 678 | 680 | CSC deformation |

| 415 | 418 | Ring deformation |

| 320 | 325 | Ring deformation |

X-ray Crystallography for Structural Confirmation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. While a specific crystal structure determination for this compound was not found in the provided search results, the technique has been successfully applied to determine the structure of closely related derivatives, such as 2,6-dimethoxy-1,4-oxathiane-4,4-dioxide. iucr.org

The general methodology of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are recorded and analyzed mathematically to generate an electron density map of the molecule. From this map, the precise positions of the atoms, bond lengths, and bond angles can be determined, providing an unambiguous confirmation of the molecular structure.

In the case of the related 2,6-dimethoxy-1,4-oxathiane-4,4-dioxide, X-ray analysis revealed a chair conformation for the oxathiane ring. iucr.org This type of detailed structural information is invaluable for understanding the stereochemistry and conformational preferences of the molecule, which in turn influence its physical and chemical properties. Although the specific crystallographic data for this compound is not presented here, the application of X-ray crystallography to its derivatives underscores the importance of this technique for the definitive structural elucidation of such heterocyclic systems.

Conformational Analysis and Theoretical Studies

Chair-like Conformations and Inversion Dynamics

The chair conformation is the most stable arrangement for the 1,4-oxathiane (B103149) ring system. londonmet.ac.uk In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The process of ring inversion, also known as a chair-chair interconversion, allows for the exchange between these positions. youtube.com For 1,4-Oxathiane 4-oxide, this means the S=O group can flip between axial and equatorial orientations.

Theoretical studies, including ab initio methods, have been employed to predict the energies associated with these axial and equatorial conformations. rsc.orgrsc.org These calculations help in understanding the energy barrier for the pyramidal inversion at the sulfur atom. rsc.orgrsc.org The thermal stereomutation of sulfoxides, which involves this inversion, is generally a high-energy process and is considered improbable under normal cyclization conditions. rsc.org This suggests that the chair conformations are relatively stable, with a significant energy barrier to inversion.

Stereochemical Aspects of Oxathiane S-oxides

The introduction of the sulfoxide (B87167) group in the 1,4-oxathiane ring introduces a stereocenter at the sulfur atom. This leads to the possibility of diastereomers, particularly when other substituents are present on the ring. The stereochemistry of these S-oxides has been a subject of significant investigation. acs.orgrsc.org

The synthesis of 1,4-oxathiane S-oxides through the cyclization of β-hydroxyalkyl vinyl sulfoxides has revealed interesting stereochemical outcomes. rsc.org In many cases, the reaction proceeds stereospecifically with retention of configuration at the sulfur atom. However, under certain conditions, epimerization at the sulfur center can occur, leading to a mixture of diastereomeric oxathiane S-oxides. rsc.org This epimerization is thought to involve an α-sulfinyl carbanion intermediate. rsc.org Understanding the factors that control the stereochemistry at the sulfur atom is crucial for the stereoselective synthesis of specific isomers.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the intricacies of molecular structure and reactivity. For this compound, various computational methods have been applied to provide a deeper understanding of its conformational preferences and electronic properties.

Density Functional Theory (DFT) Studies on Structures and Mechanisms

Density Functional Theory (DFT) has been widely used to study the structures and reaction mechanisms of 1,4-oxathiane derivatives. mdpi.comresearchgate.net DFT calculations can provide optimized geometries, energies, and other molecular properties that are in good agreement with experimental data. researchgate.net These studies have been instrumental in understanding the stereocontrol in the formation of 2,5-disubstituted-1,4-oxathiane 4-oxides and the trans selectivity in the synthesis of related 1,4-oxathiin-S,S-dioxides. mdpi.comresearchgate.net

DFT assessments that include counterions, such as lithium, have offered insights into the cyclization steps and proton transfers involved in the formation of the oxathiane ring. researchgate.net Furthermore, DFT has been used to explore the ring-opening chemistry of these heterocyclic systems. researchgate.net

Ab Initio Calculations of Conformational Preferences

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been crucial in determining the conformational preferences of this compound. rsc.orgrsc.org These methods have been used to calculate the relative energies of the axial and equatorial conformations of the S=O group. The results from these calculations have been instrumental in predicting the high energy barrier to pyramidal inversion at the sulfur atom. rsc.org

A study utilizing the Gaussian 80 ab initio method, with geometries obtained from force-field (MM2) calculations, successfully predicted the energies associated with the axial and equatorial conformations of 1,4-oxathiane S-oxide. rsc.orgrsc.org These theoretical approaches provide a fundamental understanding of the factors governing the stability of different conformers.

Analysis of Stereoelectronic Interactions and Anomeric Effects

Stereoelectronic interactions, such as the anomeric effect, play a significant role in the conformational behavior of heterocyclic systems containing heteroatoms like oxygen and sulfur. tandfonline.comrsc.org The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom) to adopt an axial orientation.

In the context of this compound, the interplay of lone pairs on the oxygen and sulfur atoms with antibonding orbitals of adjacent bonds can lead to stabilizing or destabilizing interactions. Ab initio and DFT calculations, coupled with Natural Bond Orbital (NBO) analysis, have been used to investigate these stereoelectronic effects. tandfonline.com These studies have shown that interactions such as Lp₂X → σ*C₂–Y electron delocalization (where X and Y are heteroatoms) can significantly influence the conformational preferences. tandfonline.com The anomeric effect is considered a key factor in controlling the conformational priority in such systems. tandfonline.com

Investigation of Donor-Acceptor Orbital Energies and Dipole-Dipole Interactions

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, provide profound insights into the electronic structure of this compound. These investigations focus on quantifying the intricate balance of stereoelectronic effects, such as donor-acceptor orbital interactions and classical dipole-dipole interactions, which collectively govern the molecule's conformational preferences and stability.

Donor-Acceptor Orbital Interactions

The electronic environment of this compound is characterized by the presence of potent electron donor orbitals, specifically the lone pairs (n) on the ring's ether oxygen and the sulfinyl sulfur, as well as electron-accepting antibonding orbitals (σ*), primarily associated with the C-S, C-O, and S-O bonds. The interaction between a filled donor orbital and a vacant acceptor orbital leads to electron delocalization, a stabilizing phenomenon often referred to as hyperconjugation or a stereoelectronic effect.

NBO analysis is a powerful tool used to dissect these interactions and quantify their energetic significance through second-order perturbation theory. This analysis calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater stabilization. For a molecule like this compound, key interactions investigated include:

n(O) → σ*(S-C)

n(S) → σ*(C-C)

n(O) → σ*(C-C)

The table below illustrates the typical output from an NBO analysis for key donor-acceptor interactions, providing a framework for how these stabilizing energies are reported in computational studies.

Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions in a this compound Conformer

Note: These values are representative examples based on studies of analogous compounds and serve to illustrate the data format from a typical NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Energy Difference (E(j) - E(i)) (a.u.) | Fock Matrix Element (F(i,j)) (a.u.) |

|---|---|---|---|---|

| LP (1) O₅ | σ* (S₁-C₂) | 2.15 | 0.85 | 0.041 |

| LP (1) O₅ | σ* (S₁-C₆) | 2.15 | 0.85 | 0.041 |

| LP (1) S₁ | σ* (C₂-C₃) | 1.40 | 1.10 | 0.035 |

| LP (1) S₁ | σ* (C₅-C₆) | 1.40 | 1.10 | 0.035 |

| σ (C₂-H) | σ* (S₁-O) | 0.95 | 1.25 | 0.029 |

Dipole-Dipole Interactions

The orientation of the S=O bond (axial or equatorial) has a substantial impact on the net molecular dipole moment. Theoretical studies investigate the role of these dipole-dipole interactions in determining conformational stability. researchgate.net The electrostatic interactions between the large S=O dipole and other bond dipoles within the ring contribute to the total energy of each conformer. However, research on analogous compounds has sometimes shown that simple electrostatic models, which consider only classical dipole-dipole forces, fail to fully account for the observed conformational preferences. researchgate.net This suggests that the more nuanced stereoelectronic effects, such as the donor-acceptor orbital interactions described above, are often the dominant factors in controlling the geometry and stability of sulfoxides like this compound.

Applications of 1,4 Oxathiane 4 Oxide and Its Derivatives in Advanced Fields

Organic Synthesis

In the realm of organic synthesis, the 1,4-oxathiane (B103149) ring system, particularly when the sulfur atom is oxidized to a sulfoxide (B87167) or sulfone, offers a versatile platform for the construction of complex molecular architectures.

As Versatile Building Blocks and Synthetic Intermediates

The oxidized form, 1,4-oxathiane 4,4-dioxide, is recognized as a key intermediate in the synthesis of a variety of organic molecules. londonmet.ac.uk Its stability and reactivity make it a valuable building block for creating functionalized compounds, particularly in the development of pharmaceuticals and agrochemicals. mdpi.com The ultimate goal in utilizing these systems is often the synthesis of target molecules like dihydrofurans and dihydrofuranones through reactions such as the Ramberg-Backlund rearrangement. londonmet.ac.uk

The synthesis of substituted oxathianes can be approached in two primary ways: by introducing substituents alpha to the sulfone via alkylation of the α-sulfonyl anion, or through a complete ring synthesis approach to place substituents alpha to the ring oxygen. londonmet.ac.uk For instance, studies have explored the alkylation of the commercially available 1,4-oxathiane S,S-dioxide under various conditions to produce the necessary alkylated precursors for further synthetic transformations. londonmet.ac.uk

Chiral Auxiliaries in Asymmetric Synthesis

While specific examples detailing the use of 1,4-oxathiane 4-oxide as a chiral auxiliary are not extensively documented in readily available literature, related heterocyclic systems demonstrate the potential of this structural motif in asymmetric synthesis. For example, oxadiazinones have been employed as chiral auxiliaries in diastereoselective aldol addition reactions. scilit.com This suggests that the inherent chirality and conformational rigidity of the oxathiane ring could be exploited to control the stereochemical outcome of reactions. The principle of using a chiral auxiliary involves its temporary incorporation into a molecule to direct the formation of a specific stereoisomer, after which it can be removed and potentially recycled. semanticscholar.org The development of 2,5-disubstituted-1,4-oxathiane 4-oxides, albeit with modest stereocontrol in some reported methods, points towards the possibility of refining these approaches to achieve high diastereoselectivity. nih.gov

Precursors to Other Heterocyclic Systems

The 1,4-oxathiane and 1,4-oxathiin (B13834599) frameworks serve as valuable precursors for the synthesis of other heterocyclic systems. nih.gov One notable transformation is the Ramberg-Backlund rearrangement of substituted 1,4-oxathiane S,S-dioxides to yield dihydrofurans. londonmet.ac.uk This reaction provides a pathway to five-membered oxygen-containing heterocycles from a six-membered sulfur-containing ring.

Furthermore, the sulfoxide form of 2-alkoxy substituted 1,4-oxathiins can undergo a thermal retro-Diels-Alder reaction. nih.gov This process can generate an electron-deficient oxosulfine, which can then be re-captured in a hetero-Diels-Alder reaction to form different 1,4-oxathiin 4-oxides. nih.gov This demonstrates the utility of the oxathiane scaffold in accessing a diversity of heterocyclic structures through controlled fragmentation and recombination reactions. Additionally, research has shown the synthesis of novel seven-membered heterocyclic 1,4,3,5-oxathiadiazepane 4,4-dioxides, highlighting the role of related structures in expanding the library of accessible heterocyclic systems. nih.gov

Medicinal Chemistry and Biological Activity Studies

The 1,4-oxathiane core is a recurring motif in a variety of biologically active molecules, indicating its importance as a pharmacophore. Its derivatives have been investigated for a range of therapeutic applications.

Development of Biologically Active Molecules Incorporating the Oxathiane Core

The 1,4-sulfur/oxygen heterocyclic core is a component of bioactive molecules that have demonstrated a range of activities, including against HIV-1(IIIB), murine systemic candidosis, and aspergillosis. nih.gov The 1,4-oxathiane core has also been integrated into molecules designed to act as estrogen receptors and for general anti-viral purposes. nih.gov

Recent research has focused on the synthesis of novel derivatives with potential therapeutic applications. For instance, a series of tetracyclic oxathiine-fused quinone-thioglycoside conjugates have been synthesized and evaluated for their cytotoxic activities. Several of these compounds, which bear a hydroxyl group on the naphthoquinone core, exhibited high cytotoxic activity with EC50 values in the sub-micromolar range against various cancer cell lines. mdpi.com Additionally, oxathiazinane derivatives, which are structurally related, have been shown to possess antineoplastic properties. nih.gov Specifically, the 1,4,5-oxathiazine-4,4-dioxide known as GP-2250 and some of its derivatives have demonstrated significant cytotoxic and growth-inhibitory effects on cancer cell lines. nih.gov

Antifungal and Antimicrobial Properties of Oxathiane Derivatives

Derivatives of 1,4-oxathiane and related heterocyclic systems have shown significant promise as antifungal and antimicrobial agents. For example, a series of oxathiine-fused 1,4-naphthoquinone-thioglucoside tetracycles were screened for their antimicrobial activity. mdpi.com Certain conjugates, particularly those derived from juglone with a d-xylose or l-arabinose moiety, displayed antimicrobial activity comparable to the antibiotics vancomycin and gentamicin against Gram-positive bacteria. mdpi.com In liquid media, some of these tetracycles showed high activity with a Minimum Inhibitory Concentration (MIC) as low as 6.25 µM. mdpi.com

The tables below summarize the antimicrobial and antifungal activities of selected oxathiane and related derivatives from various studies.

| Compound | Microorganism | Concentration (µg/well) | Zone of Inhibition (mm) |

|---|---|---|---|

| Juglone-xylose conjugate (20c) | S. aureus | 10 | 18 |

| Juglone-xylose conjugate (20c) | B. cereus | 10 | 20 |

| Juglone-arabinose conjugate (20d) | S. aureus | 10 | 20 |

| Juglone-arabinose conjugate (20d) | B. cereus | 10 | 25 |

| Vancomicin (Control) | S. aureus | 10 | 15 |

| Gentamicin (Control) | B. cereus | 10 | 25 |

| Compound Class | Specific Compound | Fungus | Activity (EC50 µg/mL) | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole Derivative | Compound 4f | R. solani | 12.68 | mdpi.com |

| 1,2,4-Oxadiazole Derivative | Compound 4f | F. graminearum | 29.97 | mdpi.com |

| 1,2,4-Oxadiazole Derivative | Compound 4f | E. turcicum | 29.14 | mdpi.com |

| 1,2,4-Oxadiazole Derivative | Compound 4f | C. capsica | 8.81 | mdpi.com |

| 1,3,4-Oxadiazole Derivative | LMM6 | C. albicans | 8-32 (MIC range) | nih.gov |

Research into Anti-HIV, Anti-Cancer, and Anti-Viral Activities

The 1,4-oxathiane heterocyclic core is a key structural component in various bioactive molecules, showing potential in the development of antiviral and anticancer therapeutic agents. While much of the research in this area has focused on the broader class of oxathiane-containing compounds, the specific role of the this compound moiety is an area of growing interest.

One notable study highlighted that the 1,4-oxathiane core has been incorporated into molecules synthesized for anti-viral activity. nih.gov This suggests that the unique conformation and electronic properties of the 1,4-oxathiane ring system can be leveraged to design novel antiviral drugs.

In the realm of oncology, research into analogues of the natural product (–)-zampanolide, a potent microtubule-stabilizing agent, has shed light on the potential of 1,4-oxathiane derivatives as anticancer agents. Intriguingly, a significant decrease in activity was observed for oxathiane-dioxide-based analogs when tested against the Pgp-overexpressing, multidrug-resistant ovarian cancer cell line A2780AD, as compared to the drug-sensitive parental A2780 line. guidechem.com This finding, while indicating a challenge in overcoming multidrug resistance with this specific modification, provides valuable structure-activity relationship (SAR) data for the design of future anticancer compounds based on the 1,4-oxathiane scaffold.

Furthermore, studies on the closely related oxathiazinane class of compounds have revealed promising antineoplastic properties. For instance, the 1,4,5-oxathiazine-4,4-dioxide derivative, known as GP-2250, has demonstrated antineoplastic effects in pancreatic carcinoma. A structure-activity relationship study of a series of oxathiazinane derivatives, including GP-2250, 2293, 2289, and 2296, showed that these compounds not only possess antineoplastic activity across different cancer cell lines (breast, skin, pancreas, and colon) but also exhibit antibacterial effects. nih.gov The mechanism of action for both the antineoplastic and antibacterial activities appears to be driven by the induction of reactive oxygen species (ROS). nih.gov

Table 1: Investigated Oxathiazinane Derivatives and Their Activities

| Compound | Antineoplastic Activity | Antibacterial Activity | ROS Induction |

| GP-2250 | Yes | Yes | High |

| 2293 | Yes | Yes | High |

| 2289 | Yes | Yes | High |

| 2296 | Yes | Yes | High |

| 2255 | No | No | Not specified |

| 2256 | No | No | Not specified |

| 2287 | No | No | Not specified |

Modulation of Receptor Interactions (e.g., Muscarinic Receptors)

The 1,4-oxathiane nucleus has been identified as a suitable substructure for the development of muscarinic agonists. Research has shown that muscarinic agonists incorporating 1,4-dioxane and 1,4-oxathiane nuclei exhibit notable potency at M(1)-M(4) muscarinic receptor subtypes.

A key finding in this area is the critical role of stereochemistry in the interaction between these compounds and the muscarinic receptors. Specifically, the relationship between the 2-side chain and the 6-methyl group on the 1,4-oxathiane ring significantly influences the compound's potency. It has been observed that cis isomers are generally more potent than their corresponding trans isomers.

However, the trans isomers have demonstrated an interesting ability to discriminate between the different muscarinic receptor subtypes. This selectivity is a highly desirable characteristic in drug design, as it can lead to more targeted therapeutic effects with fewer side effects. Among the synthesized compounds, one particular trans isomer, designated as compound 5b, has shown remarkable selectivity. It selectively activates the ileal M(3) receptor subtype while being devoid of agonist activity at the other tested subtypes. This makes it a particularly interesting candidate for further investigation and development as a selective M(3) receptor agonist.

Materials Science and Polymer Chemistry

The unique structural and electronic properties of the 1,4-oxathiane moiety have made it an attractive building block in the field of materials science and polymer chemistry. Researchers have successfully incorporated this heterocyclic system into various polymeric structures, leading to the development of new materials with tailored functionalities.

Design and Synthesis of 1,4-Oxathiane-Containing Polymers

The synthesis of polymers containing the 1,4-oxathiane ring has been achieved through various polymerization techniques. One notable example is the preparation of poly(thieno[3,4-b]-1,4-oxathiane) (PEOTT). In this work, the asymmetrical analog of 3,4-ethylenedioxythiophene (EDOT), thieno[3,4-b]-1,4-oxathiane (EOTT), was synthesized and then chemically polymerized in an aqueous solution using poly(styrene sulfonic sodium) (PSS) as a polyelectrolyte.

Copolymerization of EOTT with EDOT has also been explored, yielding poly(EOTT-co-EDOT)/PSS, a copolymer with enhanced electrical conductivity compared to the homopolymer PEOTT/PSS.

Development of Electrode Materials for Energy Storage Systems (e.g., Supercapacitors)

The conductive properties of 1,4-oxathiane-containing polymers make them promising candidates for applications in energy storage systems. The copolymer poly(EOTT-co-EDOT)/PSS, in particular, has demonstrated properties that are relevant for use as an electrode material.

While the initial electrical conductivity of the as-formed poly(EOTT-co-EDOT)/PSS film was in the order of 10⁻¹ S/cm, treatment with dimethyl sulfoxide (DMSO) significantly enhanced this to 10⁰ S/cm. This level of conductivity, coupled with other favorable electrochemical properties, suggests its potential for use in organic electronics.

Kinetic studies of the copolymer have revealed high coloration efficiencies (375 cm²/C), low switching voltages (-0.8 to +0.6 V), decent contrast ratios (45%), and moderate response times (1.0 s), along with excellent stability and color persistence. Furthermore, an electrochromic device utilizing poly(3-methylthiophene) and poly(EOTT-co-EDOT)/PSS as the anode and cathode materials, respectively, has been successfully studied. These findings underscore the potential of 1,4-oxathiane-containing polymers as a promising class of materials for organic electronic devices, which could include supercapacitors.

Computational Modeling in Material Design

Computational modeling, particularly Density Functional Theory (DFT), has played a crucial role in understanding the synthesis and properties of materials containing the 1,4-oxathiane framework. A DFT assessment was conducted to investigate the reaction mechanism for a novel preparation of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides. mdpi.com

This computational study included a lithium counterion and explored possible pathways for the incorporation of an aldehyde, the cyclization step, and the necessary proton transfers. The DFT work also provided insights into the ring-opening chemistry of the products. A key finding from this computational analysis was that the trans 2,3-diaryl selectivity appears to be established during the cyclization stage of the reaction sequence. mdpi.com This type of computational work is invaluable for understanding reaction mechanisms and for the rational design of new synthetic routes to novel materials based on the 1,4-oxathiane core. mdpi.com

Catalysis Research

Currently, there is limited specific information available in the reviewed literature regarding the direct application of this compound as a catalyst. However, the synthesis of derivatives such as cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides has been achieved with high diastereoselectivity through Fe(III) catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones. mdpi.com This indicates a role for metal catalysis in the synthesis of 1,4-oxathiane derivatives, a common theme in the broader field of catalysis research where metal complexes are used to facilitate and control chemical reactions. The inherent chemical properties of the this compound structure, including the presence of sulfur and oxygen heteroatoms and the sulfoxide group, suggest potential for its use in catalytic applications, for example as a ligand for a metal catalyst or as an organocatalyst. Further research is needed to fully explore and characterize the catalytic potential of this compound and its derivatives.

Role of 1,4-Oxathianes in Catalytic Systems (e.g., Organo-catalysis, Metal-catalyzed reactions)

While direct catalytic applications of this compound as a primary catalyst are not extensively documented in scientific literature, the inherent chiral nature of the sulfoxide group within its structure points to the significant potential of its derivatives as chiral ligands in both organocatalysis and metal-catalyzed reactions. The field of asymmetric catalysis heavily relies on the development of novel chiral ligands to induce stereoselectivity, and sulfoxides have emerged as a valuable class of ligands in this regard. thieme-connect.comnih.gov

The polarized S–O bond in sulfoxides allows for effective coordination with transition metals, influencing the steric and electronic environment of the catalytic center. thieme-connect.com For metal-catalyzed reactions, the "hardness" or "softness" of the metal center dictates the coordination mode, with hard metals favoring coordination via the oxygen atom and soft metals preferring the sulfur atom. thieme-connect.com This versatility in coordination, combined with the chirality at the sulfur atom, makes chiral sulfoxides effective ligands for a range of asymmetric transformations.

In the realm of organocatalysis, chiral sulfoxides can act as chiral auxiliaries or be incorporated into more complex catalyst structures to create a chiral environment for the reaction. Although less common than in metal catalysis, their ability to form hydrogen bonds and exert steric influence makes them promising candidates for further development in this area.

Metal-Catalyzed Reactions

Chiral sulfoxide ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. The development of bidentate ligands, which can chelate to a metal center through the sulfoxide group and another coordinating atom, has been a particularly fruitful area of research. thieme-connect.com These ligands provide a well-defined and rigid chiral environment around the metal, leading to high levels of enantioselectivity.

One notable class of such ligands is the sulfoxide-olefin ligands. These have demonstrated excellent catalytic activities and enantioselectivities in rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids to α,β-unsaturated carbonyl compounds. acs.org The combination of a soft sulfur donor and a soft olefin donor in these ligands proves highly effective for stabilizing the rhodium center and controlling the stereochemical outcome of the reaction.

Another significant advancement is the use of chiral sulfoxide-oxazoline (SOX) ligands. A chiral palladium(II)-catalyzed cascade reaction involving C-H functionalization and intramolecular asymmetric allylation has been developed using a SOX ligand with a single chiral center at the sulfur atom. researchgate.net This method allows for the efficient construction of valuable chiral indoline derivatives with high yields and excellent enantioselectivities.

Furthermore, metal-containing Schiff base/sulfoxide ligands have been developed for palladium(II)-catalyzed asymmetric intramolecular allylic C–H amination reactions. acs.org By tuning the metal within the Schiff base component, the selectivity and reactivity of the palladium catalyst can be modulated, achieving high enantiomeric ratios for the cyclized products.

The following table summarizes representative results from a rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to various cyclic enones using a chiral sulfoxide-olefin ligand, showcasing the high efficiency and enantioselectivity achievable with this class of ligands.

Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition using a Chiral Sulfoxide-Olefin Ligand

| Entry | Enone | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Cyclohex-2-en-1-one | 3-Phenylcyclohexan-1-one | 95 | 98 |

| 2 | Cyclopent-2-en-1-one | 3-Phenylcyclopentan-1-one | 92 | 96 |

Organocatalysis

The application of 1,4-oxathiane derivatives and other chiral sulfoxides in organocatalysis is a more nascent field compared to their use in metal-catalyzed systems. However, the principles of asymmetric induction through non-covalent interactions, which are central to organocatalysis, are applicable to chiral sulfoxides. The sulfoxide group can participate in hydrogen bonding, and its inherent chirality and steric bulk can influence the transition state of a reaction to favor the formation of one enantiomer over the other.

The development of organocatalysts based on the 1,4-oxathiane scaffold is a promising area for future research. The conformational rigidity of the six-membered ring, combined with the chirality of the sulfoxide, could lead to highly effective and selective organocatalysts.

Environmental and Degradation Studies of Oxathianes

Degradation Pathways and Byproducts

The environmental degradation of 1,4-Oxathiane (B103149) 4-oxide can be anticipated to proceed through both biotic and abiotic pathways. The presence of a sulfoxide (B87167) group, a thioether linkage, and an ether linkage within its heterocyclic structure suggests multiple potential points of enzymatic or chemical attack.

Biotic Degradation:

Microbial action is a primary driver of the breakdown of many organic compounds in the environment. For sulfoxides like 1,4-Oxathiane 4-oxide, biodegradation may involve enzymatic reduction or oxidation. Studies on dimethyl sulfoxide (DMSO), a simple sulfoxide, have shown that various microorganisms can utilize it. For instance, some bacteria, such as Pseudomonas sp., are capable of degrading DMSO, potentially through the action of a monooxygenase enzyme nih.gov. This suggests that microbial communities could potentially reduce this compound back to its corresponding sulfide (B99878), 1,4-Oxathiane, or facilitate ring cleavage.

The biodegradation of organosulfur compounds is a key component of the global sulfur cycle britannica.com. Microbial consortia are known to be essential for the complete degradation of some organosulfur compounds nih.gov. The degradation of this compound could, therefore, be a multi-step process involving different microbial species.

Potential Biodegradation Reactions for this compound:

Sulfoxide Reduction: Enzymatic reduction to 1,4-Oxathiane.

Ring Cleavage: Attack on the C-S or C-O bonds, potentially initiated by monooxygenases, leading to the formation of linear, more readily biodegradable compounds.

Oxidation: Further oxidation of the sulfoxide to a sulfone (1,4-Oxathiane 4,4-dioxide).

Abiotic Degradation:

Abiotic degradation processes, including hydrolysis and photolysis, are also likely to contribute to the environmental fate of this compound.

Hydrolysis: This process involves the reaction of the compound with water. The stability of sulfoxides to hydrolysis can vary depending on the molecular structure and environmental conditions such as pH researchgate.net. While some organosulfur compounds like certain sulfonamides are hydrolytically stable under typical environmental conditions nih.govresearchgate.net, the specifics for cyclic sulfoxides like this compound are not well-documented.

Photolysis: Sunlight can induce the degradation of chemical compounds. The photodegradation of related compounds, such as 1,4-dioxane, has been shown to be enhanced in the presence of photosensitizers or catalysts like titanium dioxide (TiO₂) under UV light mdpi.com. It is plausible that this compound could undergo similar photochemical transformations, potentially leading to ring-opening and the formation of smaller oxidized byproducts.

Potential Degradation Byproducts:

Based on the degradation pathways of analogous compounds, the breakdown of this compound could result in a variety of byproducts. The specific byproducts would depend on the degradation pathway.

| Potential Degradation Pathway | Possible Byproducts |

| Biodegradation | 1,4-Oxathiane, 1,4-Oxathiane 4,4-dioxide, ring-opened products containing sulfur and oxygen functional groups. |

| Hydrolysis | Ring-opened hydroxy- and sulfinyl- substituted compounds. |

| Photolysis | Smaller oxidized organic molecules, sulfur dioxide. |

Analytical Methods for Environmental Monitoring of Oxathianes

The effective monitoring of oxathianes like this compound in environmental matrices such as water, soil, and air requires sensitive and specific analytical methods. While methods specifically validated for this compound are not widely reported, techniques used for other organosulfur compounds and polar organic pollutants are applicable.

Chromatographic Techniques:

Chromatography is the cornerstone of modern environmental analysis, allowing for the separation of complex mixtures.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile organic compounds. When coupled with a sulfur-specific detector, such as a Flame Photometric Detector (FPD) or a mass spectrometer (MS), GC can provide high sensitivity and selectivity for organosulfur compounds oup.com. For a compound like this compound, derivatization might be necessary to improve its volatility and thermal stability for GC analysis.